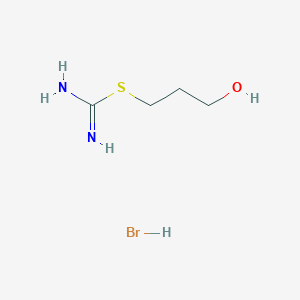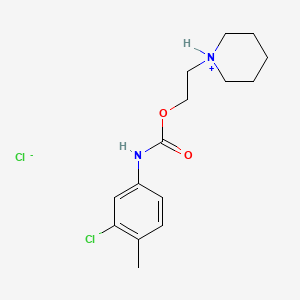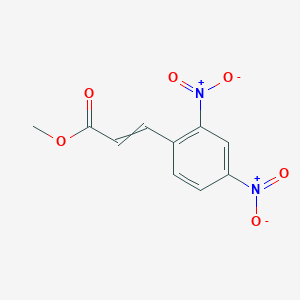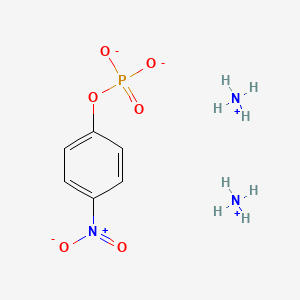
Arsenous acid, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenous acid, calcium salt, also known as calcium arsenite, is an inorganic compound with the chemical formula Ca(AsO₂)₂. It is a derivative of arsenous acid (H₃AsO₃) and calcium. This compound is known for its toxicity and has been used historically in various industrial applications, including as a pesticide and herbicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of arsenous acid, calcium salt typically involves the reaction of calcium hydroxide (Ca(OH)₂) with arsenous acid (H₃AsO₃). The reaction can be represented as follows: [ \text{Ca(OH)}_2 + 2\text{H}_3\text{AsO}_3 \rightarrow \text{Ca(AsO}_2)_2 + 4\text{H}_2\text{O} ]
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then filtered and dried to obtain the solid calcium arsenite.
Industrial Production Methods
Industrial production of calcium arsenite involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the removal of impurities. The use of high-purity reagents and controlled reaction conditions is essential to produce a consistent and high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Arsenous acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium arsenate (Ca₃(AsO₄)₂).
Reduction: Under certain conditions, it can be reduced to elemental arsenic.
Substitution: It can react with other acids to form different arsenous acid salts.
Common Reagents and Conditions
Oxidation: The oxidation of calcium arsenite to calcium arsenate can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like hydrogen gas (H₂) or zinc (Zn) can be used to reduce calcium arsenite to elemental arsenic.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of arsenous acid and calcium chloride (CaCl₂).
Major Products Formed
Oxidation: Calcium arsenate (Ca₃(AsO₄)₂)
Reduction: Elemental arsenic (As)
Substitution: Arsenous acid (H₃AsO₃) and calcium chloride (CaCl₂)
Aplicaciones Científicas De Investigación
Arsenous acid, calcium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its toxicological effects on living organisms and its potential use in biological assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Historically used as a pesticide and herbicide, though its use has declined due to its toxicity and environmental impact.
Mecanismo De Acción
The mechanism of action of arsenous acid, calcium salt primarily involves its interaction with cellular components, leading to the disruption of cellular processes. It can inhibit the function of enzymes by binding to thiol groups, leading to oxidative stress and cell death. The compound can also interfere with DNA repair mechanisms, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Calcium arsenate (Ca₃(AsO₄)₂): Another arsenic-containing compound used in agriculture as a pesticide.
Sodium arsenite (NaAsO₂): Used in various industrial applications and as a pesticide.
Arsenic trioxide (As₂O₃): Used in medicine for the treatment of acute promyelocytic leukemia.
Uniqueness
Arsenous acid, calcium salt is unique due to its specific chemical structure and reactivity. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in chemical synthesis. Additionally, its historical use as a pesticide highlights its significance in agricultural practices, despite its toxicity.
Propiedades
Número CAS |
1333-24-0 |
|---|---|
Fórmula molecular |
AsCaHO3 |
Peso molecular |
164.01 g/mol |
Nombre IUPAC |
calcium;hydrogen arsorite |
InChI |
InChI=1S/AsHO3.Ca/c2-1(3)4;/h2H;/q-2;+2 |
Clave InChI |
LGBCMHYFFJVCFY-UHFFFAOYSA-N |
SMILES canónico |
O[As]([O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)

![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)



![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)




